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Compound of Interest

Compound Name: Impromidine

Cat. No.: B1671804

Introduction

Impromidine (SK&F 92676) is a potent and highly selective histamine Hz receptor agonist that
has played a pivotal role in the characterization of the Hz receptor and the understanding of its
physiological functions.[1] Developed by Smith, Kline & French (SK&F) laboratories, its
discovery was a significant milestone in the field of pharmacology, providing a powerful
chemical tool to investigate the mechanisms of gastric acid secretion and other Hz receptor-
mediated processes. This technical guide provides an in-depth overview of the discovery,
synthesis, and pharmacological profile of Impromidine, tailored for researchers, scientists, and
drug development professionals.

Discovery and Rationale

The development of Impromidine was rooted in the structure-activity relationship (SAR)
studies of histamine and its analogues.[2] The primary goal was to create a molecule with high
affinity and agonist activity specifically at the Hz receptor, while minimizing or eliminating
activity at the Ha receptor. The structure of Impromidine is unique, featuring a guanidine core
with two distinct imidazole-containing side chains. This design was a departure from earlier Hz
agonists and was based on the hypothesis that one side chain could be optimized for receptor
affinity while the other could be tailored for efficacy (agonist activity).[2]

The key structural features of Impromidine, N-[3-(1H-imidazol-4-yl)propyl]-N'-[2-[[(5-methyI-
1H-imidazol-4-yl)methyl]thio]ethyl]guanidine, are a protonated amidine group linked by a three-
carbon chain to a tautomeric imidazole ring, which is considered essential for its agonist
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activity. The second, more complex side chain containing a 5-methylimidazole moiety is
thought to primarily contribute to the high binding affinity for the Hz receptor.[2]

Synthesis of Impromidine (SK&F 92676)

The synthesis of Impromidine involves a multi-step process, building upon the two key
imidazole-containing side chains and linking them via a guanidine or a precursor functional
group. While the precise, proprietary industrial synthesis may vary, the general synthetic
strategy can be inferred from the scientific literature, particularly from the work of Durant and
colleagues who were instrumental in its development. The following represents a plausible
synthetic route based on published methodologies for Impromidine and its analogues.

Experimental Protocol: Synthesis of Impromidine
Materials:

e 4-(3-Aminopropyl)imidazole

e 5-Methyl-4-(chloromethyl)imidazole hydrochloride
¢ 2-Mercaptoethanol

e Cyanamide

» Various solvents (e.g., ethanol, dimethylformamide)
e Bases (e.g., sodium ethoxide, triethylamine)

e Acids for salt formation (e.g., hydrochloric acid)
Procedure:

o Synthesis of the Thioether Side Chain:

o React 5-methyl-4-(chloromethyl)imidazole hydrochloride with 2-mercaptoethanol in the
presence of a base (e.g., sodium ethoxide in ethanol) to form 2-[[(5-methyl-1H-imidazol-4-
yl)methyl]thio]ethanol.
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o The resulting alcohol is then converted to the corresponding amine, 2-[[(5-methyl-1H-
imidazol-4-yl)methyl]thio]ethylamine, through a suitable chemical transformation, such as
a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by conversion to an
alkyl halide followed by reaction with ammonia or a protected form of ammonia.

¢ Guanidine Formation:

o The synthesis of the guanidine core can be achieved through several methods. A common
approach involves the reaction of a primary amine with a cyanamide derivative or a
thiourea.

o In one possible route, 4-(3-aminopropyl)imidazole is reacted with a suitable activating
agent to form an isothiourea or a similar reactive intermediate.

o This intermediate is then reacted with the previously synthesized 2-[[(5-methyl-1H-
imidazol-4-yl)methyl]thio]ethylamine to form the final guanidine structure of Impromidine.

¢ Alternative Guanidine Formation:

o An alternative strategy involves the stepwise construction of the guanidine. For instance,
one of the amine side chains can be reacted with a reagent like
diphenylcyanocarbonimidate to form a reactive intermediate.

o This intermediate is then reacted with the second amine side chain to yield the final
product.

e Purification and Salt Formation:

o The crude Impromidine is purified using standard techniques such as column
chromatography and recrystallization.

o For pharmaceutical use and improved stability, the free base is typically converted to a
salt, such as the trihydrochloride salt, by treatment with hydrochloric acid.

Pharmacological Profile

Impromidine is characterized as a potent and selective histamine Hz receptor agonist. It
exhibits significantly higher potency than histamine in stimulating gastric acid secretion and
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other Hz receptor-mediated responses.[3] However, in some experimental systems, it acts as a
partial agonist, eliciting a submaximal response compared to histamine.

Quantitative Pharmacological Data

Parameter Species/Tissue Value Reference

ECso (Gastric Acid

] Dog (in vivo) 3.8 nmol/kg/hr
Secretion)
Relative Potency to
Histamine (Gastric Dog (in vivo) ~38 times
Acid Secretion)
ECso (Heart Rate o

Dog (in vivo) 5.6 nmol/kg/hr
Increase)
pA:z (Cimetidine
antagonism of o
o Dog (in vivo) 5.99
Impromidine-induced
acid secretion)
Ke (Inhibition of [3H]- Guinea pig cerebral
o 1.8uM
tiotidine binding) cortex
Agonist Activity ) ] )
) ) ] Guinea pig Potent H2 agonist

(Guinea pig atrium)
Agonist Type (Human
ventricular Human Partial Agonist

myocardium)

Experimental Protocols: Pharmacological Assays

1. In Vivo Gastric Acid Secretion Assay (Canine Model)

e Animal Model: Conscious dogs equipped with a gastric fistula.

e Procedure:
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o After a fasting period, basal gastric juice is collected to establish a baseline.

o Impromidine is administered intravenously as a continuous infusion at increasing step-
doses (e.g., 0.46 to 46 nmol/kg/hr).

o Gastric juice is collected in 15-minute intervals.

o The volume of gastric juice is measured, and the acid concentration is determined by
titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.

o Acid output is calculated as the product of the volume and the acid concentration.

[¢]

For antagonism studies, an Hz antagonist like cimetidine is co-infused, and the dose-
response curve to Impromidine is re-determined.

2. Isolated Guinea Pig Atrium Assay

o Tissue Preparation: The right atrium from a guinea pig is dissected and mounted in an organ
bath containing oxygenated Krebs-Henseleit solution at a constant temperature (e.g., 37°C).

e Procedure:

o

The spontaneous beating rate of the atrium is recorded.

o After an equilibration period, cumulative concentrations of Impromidine are added to the
organ bath.

o The increase in the atrial beating rate (chronotropic effect) is measured as the response.
o A dose-response curve is constructed to determine the ECso value.

o To confirm Hz receptor mediation, the experiment can be repeated in the presence of a
selective Hz antagonist (e.g., cimetidine) and a selective Hi antagonist (e.g., mepyramine).

Signaling Pathways and Experimental Workflows

Histamine Hz Receptor Signaling Pathway
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Impromidine, as a histamine Hz receptor agonist, activates the Gs alpha subunit of the G-
protein coupled Hz receptor. This initiates a signaling cascade involving adenylyl cyclase and
cyclic AMP (CAMP).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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